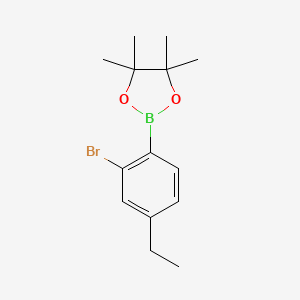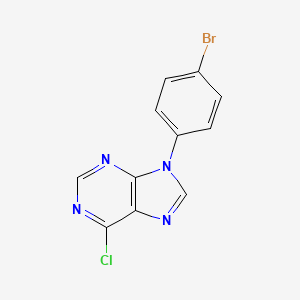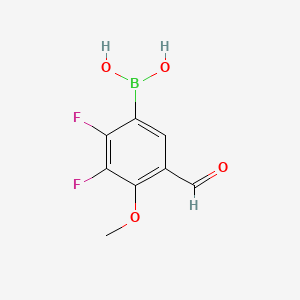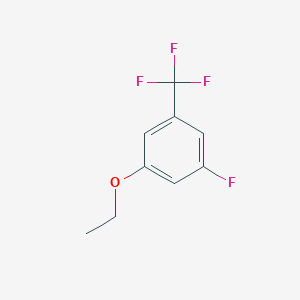
3,4-di-O-acetyl-6-deoxy-d-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Rhamnal Diacetate: is a chemical compound with the molecular formula C10H14O5 3,4-Di-O-acetyl-6-deoxy-L-glucal . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar. D-Rhamnal Diacetate is primarily used as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Rhamnal Diacetate can be synthesized from methyl α-D-glucopyranoside through a series of chemical reactions. The synthetic route typically involves five steps, including acetylation and deacetylation reactions. The process is efficient and cost-effective, requiring minimal column chromatography purification .
Industrial Production Methods: Industrial production of D-Rhamnal Diacetate often involves the use of commercially available tri-O-acetyl-D-glucal as a starting material. This approach, while effective, can be cost-prohibitive due to the high price of tri-O-acetyl-D-glucal .
Analyse Chemischer Reaktionen
Types of Reactions: D-Rhamnal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions include deoxy sugars, hemiacetals, and other derivatives used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
D-Rhamnal Diacetate is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate metabolism.
Medicine: Utilized in the development of antibiotics and other therapeutic agents.
Industry: Applied in the production of natural products and fine chemicals
Wirkmechanismus
The mechanism of action of D-Rhamnal Diacetate involves its conversion into various biologically active molecules through glycosylation reactions. These reactions typically target specific molecular pathways, including those involved in bacterial cell wall synthesis and other metabolic processes. The compound acts as a donor of deoxy sugar moieties, facilitating the formation of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
- L-Rhamnal Diacetate
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol
Uniqueness: D-Rhamnal Diacetate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H14O5 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
[(2R,3R,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m1/s1 |
InChI-Schlüssel |
NDEGMKQAZZBNBB-BDODKLCJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


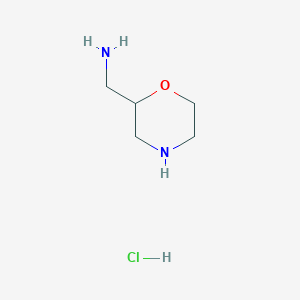
![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
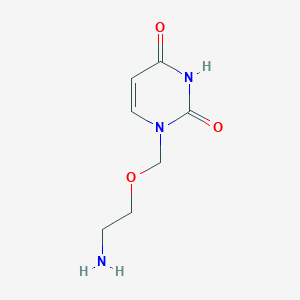
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
